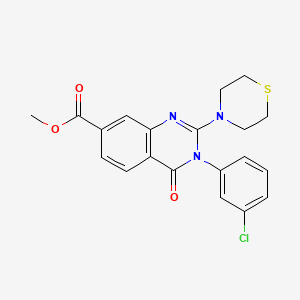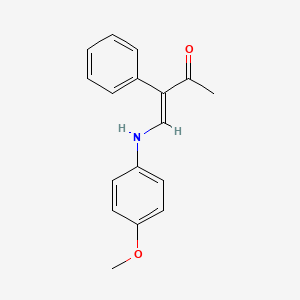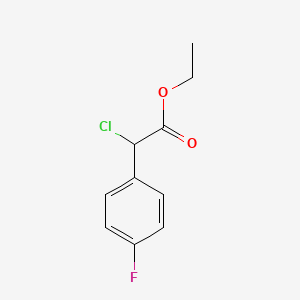
Methyl 3-(3-chlorophenyl)-4-oxo-2-thiomorpholino-3,4-dihydroquinazoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar heterocyclic compounds involves reactions of specific precursors to achieve the desired molecular structure. For example, compounds like methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates have been synthesized from reactions involving 3-amino-5,5-dimethylcyclohex-2-enone and methyl esters of acyl(aroyl)pyruvic acids, with their structures confirmed by X-ray structural analysis (Rudenko et al., 2012).
Molecular Structure Analysis
Molecular and crystal structure analyses are crucial in understanding the geometry, conformation, and intermolecular interactions within a compound. The title compound's structure analysis would likely involve X-ray diffraction to detail its crystalline structure and molecular geometry, similar to analyses performed on related compounds (Mague et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often explore the reactivity of functional groups, synthesis pathways, and potential for forming novel derivatives. Studies on related quinazoline and thiophene compounds have explored reactions under various conditions to synthesize ethers of thiotetronic acids, highlighting the versatile reactivity and potential for generating diverse chemical entities (Corral & Lissavetzky, 1984).
Physical Properties Analysis
The physical properties of such a compound, including melting point, boiling point, solubility, and crystal form, are determined through empirical studies. These properties are essential for understanding the compound's behavior in different environments and for its application in further chemical synthesis or material science.
Chemical Properties Analysis
Chemical properties, such as acidity/basicity, reactivity with other chemical agents, and stability under various conditions, are pivotal for comprehending the compound's applications and handling. Investigations into similar compounds' reactivity, such as their reactions with alcohols and subsequent transformations, provide insights into their chemical behavior and potential applications (Gromachevskaya et al., 2017).
科学的研究の応用
Antimicrobial Applications
Compounds related to Methyl 3-(3-chlorophenyl)-4-oxo-2-thiomorpholino-3,4-dihydroquinazoline-7-carboxylate have been synthesized and evaluated for their antimicrobial properties. A series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides showed significant in vitro antibacterial and antifungal activities against various pathogens including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Dodiya, & Shihora, 2011).
Anti-inflammatory and Analgesic Properties
Research on derivatives of 4(3H)-quinazolinone, which share a structural resemblance with the compound of interest, revealed their potential as anti-inflammatory and analgesic agents. The study synthesized new derivatives and evaluated them for their efficacy in providing relief from inflammation and pain, indicating a promising avenue for the development of new therapeutic agents (Farag et al., 2012).
Optoelectronic and Nonlinear Properties
Compounds structurally similar to Methyl 3-(3-chlorophenyl)-4-oxo-2-thiomorpholino-3,4-dihydroquinazoline-7-carboxylate have been studied for their optoelectronic, nonlinear, and charge transport properties. These studies provide insights into the materials' potential applications in the field of electronics and photonics, highlighting their multifunctional capabilities based on their structural, electronic, optical, and charge transport properties (Irfan et al., 2020).
将来の方向性
作用機序
Target of Action
Many compounds with similar structures are known to interact with various enzymes and receptors in the body. For example, some quinazoline derivatives are known to inhibit tyrosine kinases .
Mode of Action
The compound could potentially bind to its target, altering the target’s normal function. This could lead to a cascade of biochemical reactions within the cell .
Biochemical Pathways
The exact pathways affected would depend on the specific targets of the compound. For instance, if the compound targets tyrosine kinases, it could affect pathways related to cell growth and proliferation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the body’s ability to absorb, distribute, metabolize, and excrete the compound .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. For example, if the compound inhibits an enzyme necessary for cell growth, it could potentially slow down or stop the growth of those cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
特性
IUPAC Name |
methyl 3-(3-chlorophenyl)-4-oxo-2-thiomorpholin-4-ylquinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-27-19(26)13-5-6-16-17(11-13)22-20(23-7-9-28-10-8-23)24(18(16)25)15-4-2-3-14(21)12-15/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKUCKRKPBIVNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCSCC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-chlorophenyl)-4-oxo-2-thiomorpholino-3,4-dihydroquinazoline-7-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2489370.png)
![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(4-chlorobenzyl)oxalamide](/img/structure/B2489373.png)
![2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2489374.png)


![1'-(2-Fluorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2489381.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide](/img/structure/B2489384.png)

![3-(4-Fluorobenzyl)-8-(2-(indolin-1-yl)-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2489386.png)

![N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)thiophene-2-carboxamide](/img/structure/B2489390.png)

